molecular formula C9H5BrClN B1356765 2-Bromo-6-chloroquinoline CAS No. 891842-50-5

2-Bromo-6-chloroquinoline

Cat. No. B1356765
CAS RN: 891842-50-5
M. Wt: 242.5 g/mol
InChI Key: CZRQPBUNCHUQAN-UHFFFAOYSA-N
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Description

“2-Bromo-6-chloroquinoline” is a chemical compound with the molecular weight of 242.5 . It is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .


Synthesis Analysis

The synthesis of 2-Bromo-6-chloroquinoline involves several steps. In one study, 3-benzyl-6-bromo-2-chloroquinoline and 3-benzyl-6-bromo-2-methoxyquinoline were obtained by four steps. The structures of the compounds were confirmed by FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry .


Molecular Structure Analysis

The molecular structure of 2-Bromo-6-chloroquinoline is confirmed by various methods such as FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry . The InChI code for this compound is 1S/C9H5BrClN/c10-7-2-3-8-6 (5-7)1-4-9 (11)12-8/h1-5H .


Chemical Reactions Analysis

The chemical reactions involving 2-Bromo-6-chloroquinoline are complex and can lead to a variety of products. For example, 3-benzyl-6-bromo-2-chloroquinoline and 3-benzyl-6-bromo-2-methoxyquinoline are important intermediates for the synthesis of aryl quinoline compounds with a quinoline ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Bromo-6-chloroquinoline include a molecular weight of 242.5 . The compound is solid at room temperature .

Scientific Research Applications

Pharmaceutical Intermediate

2-Bromo-6-chloroquinoline is commonly used as a pharmaceutical intermediate. This role is crucial in the synthesis of various pharmacologically active compounds. As an intermediate, it can be transformed through chemical reactions to create a final product with desired therapeutic effects .

Drug Development

The quinoline motif, which includes compounds like 2-Bromo-6-chloroquinoline, is essential in several pharmacologically active heterocyclic compounds. These motifs are being explored for their potential in future drug development due to their varied applications in medicinal chemistry .

Solubility Applications

This compound’s solubility in chloroform and methanol makes it suitable for use in various chemical processes that require a soluble form of quinoline for reactions or as a reagent .

Bioprocessing

In bioprocessing, cell culture, and gene therapy, 2-Bromo-6-chloroquinoline may be used due to its properties as a chemical intermediate .

Safety and Hazards

When handling 2-Bromo-6-chloroquinoline, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .

Future Directions

The market for 6-Bromo-2-chloroquinoline is expected to grow steadily in the coming years, driven by increasing demand in industries such as healthcare, automotive, and consumer electronics. Technological advancements, including the development of more efficient and cost-effective 6-Bromo-2-chloroquinoline, are also contributing to this growth .

properties

IUPAC Name

2-bromo-6-chloroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClN/c10-9-4-1-6-5-7(11)2-3-8(6)12-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZRQPBUNCHUQAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=N2)Br)C=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20591642
Record name 2-Bromo-6-chloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20591642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-chloroquinoline

CAS RN

891842-50-5
Record name 2-Bromo-6-chloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20591642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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